Ethyl 2-hydroxypent-4-ynoate

Description

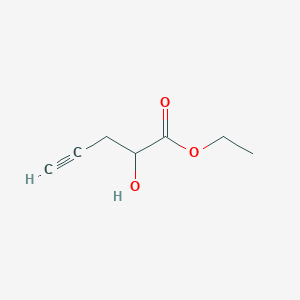

Its structure includes a hydroxyl group at the C2 position and an ester group at the terminal ethyl position, with a pent-4-ynoate backbone. This compound is synthesized via Sonogashira coupling, as demonstrated in the reaction of 5,6,7,8-tetrahydroisoquinolin-3-yl triflate with ethyl 2-hydroxypent-4-ynoate using PdCl₂(PPh₃)₂ and CuI catalysts . Key spectroscopic data include:

- ¹H NMR (CDCl₃): δ 4.64 (br, 1H, -OH), 4.23–4.15 (m, 2H, ester -OCH₂CH₃), and 1.24 (t, 3H, ester -CH₃).

- ¹³C NMR: δ 173.1 (ester carbonyl), 84.5 (alkyne C), and 69.3 (hydroxyl-bearing C2).

- HRMS: [M + H]⁺ observed at m/z 274.1439 (calculated 274.1438) .

The compound’s terminal alkyne and hydroxyl groups make it a versatile intermediate in synthesizing indole derivatives and heterocyclic scaffolds, particularly for cytotoxicity studies .

Properties

CAS No. |

89898-34-0 |

|---|---|

Molecular Formula |

C7H10O3 |

Molecular Weight |

142.15 g/mol |

IUPAC Name |

ethyl 2-hydroxypent-4-ynoate |

InChI |

InChI=1S/C7H10O3/c1-3-5-6(8)7(9)10-4-2/h1,6,8H,4-5H2,2H3 |

InChI Key |

QHSXWCWVPSBMHG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC#C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Group Comparisons

Reactivity and Functional Group Influence

- Terminal Alkyne vs. Alkene: this compound’s alkyne group enables metal-catalyzed cross-couplings (e.g., Sonogashira), while Ethyl 2-cyanopent-4-enoate’s conjugated nitrile-alkene system favors nucleophilic additions (e.g., Michael reactions) .

- Phosphoryl vs. Hydroxyl Groups: The diethoxyphosphoryl group in Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate enhances steric bulk and electron-withdrawing effects, making it suitable for asymmetric catalysis. In contrast, the hydroxyl group in this compound facilitates hydrogen bonding and oxidation reactions .

- Aromatic vs. Aliphatic Substituents: Ethyl 2-phenylacetoacetate’s phenyl group stabilizes enolate intermediates, enabling Claisen condensations. This compound lacks aromatic conjugation, limiting its use in enolate-mediated reactions .

Physical Properties and Stability

- Crystallinity: Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate exhibits a crystalline structure due to diphenyl and ethoxycarbonyloxy groups, enhancing stability. This compound remains an oil, likely due to reduced symmetry .

- Solubility: The hydroxyl group in this compound improves solubility in polar solvents (e.g., EtOAc), whereas phosphorylated analogs (e.g., Ethyl 2-(diethoxyphosphoryl)pent-4-ynoate) are more lipophilic .

Q & A

Basic Research Questions

Q. What experimental design principles are critical for optimizing the synthesis of ethyl 2-hydroxypent-4-ynoate?

- Methodological Answer : Use a PICOT framework to structure variables: P (precursor compounds), I (reaction conditions, e.g., temperature, catalysts), C (comparison of solvent systems), O (yield/purity outcomes), and T (reaction time). Systematic variation of these parameters, coupled with DOE (Design of Experiments), ensures reproducibility . For example, kinetic studies under inert atmospheres may reduce side reactions.

Q. How can researchers validate the structural characterization of this compound?

- Methodological Answer : Combine spectral techniques:

- NMR : Confirm hydroxyl (δ 1.5–2.5 ppm) and alkyne (δ 2.0–3.0 ppm) proton environments.

- IR : Identify O–H (3200–3600 cm⁻¹) and C≡C (2100–2260 cm⁻¹) stretches.

- MS : Verify molecular ion peaks (e.g., m/z 156.1 for [M+H]⁺). Cross-reference with computational simulations (e.g., DFT for NMR chemical shifts) .

Q. What are the best practices for assessing the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using ICH guidelines:

- Temperature : 25°C, 40°C, and 60°C.

- Humidity : 60% RH and 75% RH.

- Analyze degradation products via HPLC-MS and quantify using calibration curves. Report half-life (t₁/₂) and degradation kinetics .

Advanced Research Questions

Q. How can contradictory spectral data for this compound be resolved in mechanistic studies?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify outliers in datasets. Replicate experiments under controlled conditions (e.g., anhydrous vs. ambient moisture). Use isotopic labeling (e.g., D₂O exchange for hydroxyl protons) to confirm assignments. Cross-validate with theoretical calculations (e.g., Gaussian for IR band assignments) .

Q. What strategies are effective in elucidating the compound’s reactivity in click chemistry applications?

- Methodological Answer : Design kinetic studies comparing Cu(I)-catalyzed vs. strain-promoted alkyne-azide cycloadditions. Monitor reaction progress via in-situ FTIR or Raman spectroscopy. Use Hammett plots to correlate substituent effects with reaction rates. Include control experiments (e.g., absence of catalyst) to rule out non-specific interactions .

Q. How can computational modeling improve the prediction of this compound’s bioactivity?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., acetylcholinesterase). Validate with MD simulations (e.g., GROMACS) to assess binding stability. Compare predicted binding energies with experimental IC₅₀ values from enzyme inhibition assays. Address discrepancies by refining force field parameters .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing discrepancies in synthetic yield data?

- Methodological Answer : Use ANOVA to identify significant differences between reaction conditions (e.g., solvent polarity, catalyst loading). Apply Tukey’s HSD post-hoc test for pairwise comparisons. Report confidence intervals (95%) and effect sizes. Visualize trends using box plots or heatmaps .

Q. How should researchers address reproducibility challenges in catalytic applications of this compound?

- Methodological Answer : Document catalyst pre-treatment protocols (e.g., calcination temperature, reduction steps). Use control experiments to assess leaching (e.g., ICP-MS for metal traces). Share raw data and instrument calibration logs in supplementary materials. Collaborate with independent labs for cross-validation .

Ethical and Reporting Standards

Q. What ethical considerations apply when publishing datasets involving this compound?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Disclose conflicts of interest (e.g., funding sources). Provide raw spectra and chromatograms in open-access repositories (e.g., Zenodo). Follow journal-specific guidelines for chemical safety and hazard reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.